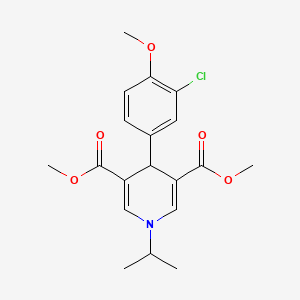

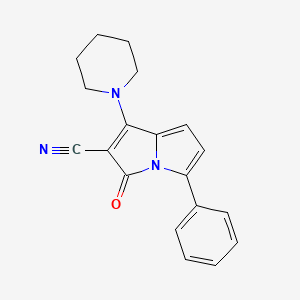

![molecular formula C21H28N4O2 B5554249 2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of 1,2,4-oxadiazoles and diazaspirocycles, which are known for their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound incorporates elements designed to interact with biological targets, leveraging the unique properties of the 1,2,4-oxadiazol and diazaspiro[5.5]undecan motifs.

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives involves multiple steps, including the use of Michael addition reactions, cyclization processes, and the introduction of substituents through various organic synthesis methodologies (Yang et al., 2008). These processes allow for the introduction of complex groups such as the 1,2,4-oxadiazol moiety, which can be achieved through reactions involving hydrazones and nitrones in the presence of suitable catalysts and conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively analyzed using techniques such as crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the 3D arrangement of atoms and the stereochemistry of the spirocyclic and oxadiazole components, which are critical for their biological activity and interactions with molecular targets (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspirocycles and oxadiazoles are reactive towards various electrophiles and nucleophiles, allowing for further functionalization. The presence of the oxadiazole ring imparts the ability to engage in hydrogen bonding and dipole-dipole interactions, which are beneficial for binding to biological targets. The spirocyclic structure provides a rigid framework that can enhance the specificity and potency of the interactions (Pardeshi et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

One study explored the antihypertensive screening of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, identifying compounds with significant antihypertensive activity. These compounds demonstrated peripheral alpha 1-adrenoceptor blockade as a mechanism for their effects, indicating potential applications in managing hypertension (Clark et al., 1983).

Synthesis and Chemical Structure

Research on the synthesis and structural analysis of diazaspirocycles has provided insights into their chemical properties and potential applications. A study highlighted the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, utilizing α-methyl benzyl resin for annulation of primary amines, showcasing advancements in synthesis techniques (Macleod et al., 2006).

Crystal Structure and Thermodynamic Properties

A study focused on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, revealing the compound's crystal structure and thermodynamic properties. The research emphasized the compound's geometric structure, FT-IR spectra, electronic spectra, and thermodynamic analysis, contributing to a deeper understanding of its physical and chemical characteristics (Zeng, Wang, & Zhang, 2021).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular potentials of benzimidazole–oxadiazole hybrid molecules were investigated, revealing significant activity against Mycobacterium tuberculosis and other pathogens. This study indicates the therapeutic potential of such compounds in treating infectious diseases (Shruthi et al., 2016).

Eigenschaften

IUPAC Name |

2-benzyl-8-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-16(2)19-22-20(23-27-19)24-12-6-10-21(14-24)11-9-18(26)25(15-21)13-17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRMENWDRHEHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-YL)-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

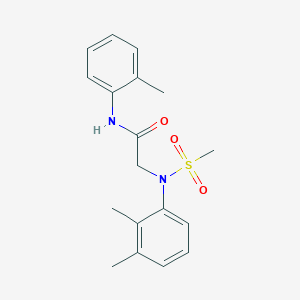

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

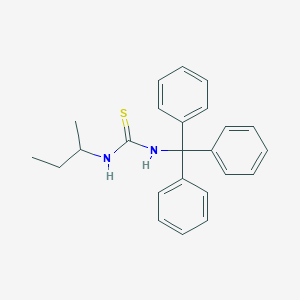

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

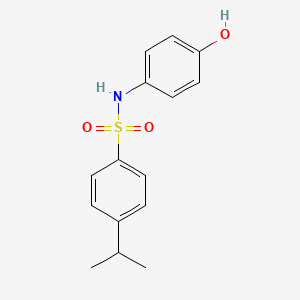

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)